Clonidine hydrochloride

Catalog No.
S524034
CAS No.
4205-91-8
M.F
C9H10Cl3N3
M. Wt
266.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clonidine hydrochloride

CAS Number

4205-91-8

Product Name

Clonidine hydrochloride

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C9H10Cl3N3

Molecular Weight

266.6 g/mol

InChI

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H

InChI Key

ZNIFSRGNXRYGHF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Catapres, Catapresan, Catapressan, Chlophazolin, Clofelin, Clofenil, Clonidine, Clonidine Dihydrochloride, Clonidine Hydrochloride, Clonidine Monohydrobromide, Clonidine Monohydrochloride, Clopheline, Dihydrochloride, Clonidine, Dixarit, Gemiton, Hemiton, Hydrochloride, Clonidine, Isoglaucon, Klofelin, Klofenil, M 5041T, M-5041T, M5041T, Monohydrobromide, Clonidine, Monohydrochloride, Clonidine, ST 155, ST-155, ST155

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl

Description

The exact mass of the compound Clonidine hydrochloride is 264.99 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756699. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolines. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clonidine hydrochloride is an imidazoline derivative with the chemical formula 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride. It is a white, crystalline substance that is odorless and has a bitter taste, soluble in water and alcohol. Clonidine primarily functions as an antihypertensive agent, lowering blood pressure by stimulating alpha-2 adrenergic receptors in the central nervous system, which reduces sympathetic outflow and peripheral vascular resistance .

  • Clonidine acts as an alpha-2 adrenergic agonist. It binds to alpha-2 receptors in the brainstem, leading to a decrease in sympathetic nervous system activity []. This, in turn, relaxes blood vessels and slows heart rate, ultimately lowering blood pressure [].
  • Clonidine can cause side effects like dizziness, drowsiness, dry mouth, and constipation [].
  • Abrupt withdrawal can lead to rebound hypertension, a sudden and dangerous rise in blood pressure [].
  • It can be toxic in high doses, requiring immediate medical attention [].

Blood Pressure Regulation Studies:

Due to its ability to activate alpha-2 receptors in the brainstem, clonidine hydrochloride helps decrease sympathetic nervous system activity, leading to vasodilation (relaxation of blood vessels) and consequently, lower blood pressure . This mechanism makes clonidine a valuable tool in researching the role of the central nervous system in blood pressure regulation. Researchers can use clonidine to investigate the effects of manipulating central alpha-2 adrenergic activity on blood pressure in various physiological and pathological conditions.

Investigating Pain Perception:

Clonidine's ability to modulate central nervous system activity extends to pain perception pathways. Studies have shown that clonidine can act as an analgesic (pain reliever) by affecting the descending inhibitory pain pathways in the brainstem . Researchers use clonidine to study pain mechanisms and test its potential for pain management in various settings, both alone and in combination with other medications.

Addiction and Withdrawal Studies:

Clonidine interacts with the brain's reward system, which plays a role in addiction and withdrawal symptoms. Studies have explored the use of clonidine to help manage withdrawal symptoms associated with opioids, alcohol, and smoking cessation , . Researchers use clonidine to investigate the neurobiology of addiction and withdrawal, and to test its efficacy in reducing withdrawal symptoms and promoting successful addiction treatment.

Starting from readily available precursors. One common method includes:

  • Formation of Imidazoline Ring: The reaction between 2,6-dichloroaniline and glyoxal leads to the formation of an imidazoline structure.
  • Hydrochloride Salt Formation: The imidazoline compound is then treated with hydrochloric acid to yield clonidine hydrochloride.

This synthetic route allows for the production of clonidine with high purity and yield .

Clonidine exhibits a variety of biological activities due to its action on alpha-adrenergic receptors. Its primary effects include:

  • Antihypertensive Action: By stimulating alpha-2 adrenergic receptors in the brain, clonidine decreases sympathetic nervous system output, leading to reduced heart rate and blood pressure .
  • Analgesic Properties: Clonidine can modulate pain transmission in the central nervous system by acting on alpha-2 receptors located in the dorsal horn of the spinal cord. This mechanism provides analgesic effects when used epidurally or in combination with other analgesics .
  • Sedation: Clonidine has sedative properties due to its central nervous system effects, making it useful in treating conditions like attention deficit hyperactivity disorder (ADHD) and Tourette syndrome .

Clonidine has several therapeutic applications:

  • Hypertension Management: It is primarily used to treat high blood pressure, either alone or in combination with other antihypertensive agents .
  • Attention Deficit Hyperactivity Disorder: Approved for use in children to manage symptoms associated with ADHD .
  • Pain Management: Used as an adjunct therapy for severe cancer-related pain and as part of anesthetic protocols .
  • Withdrawal Symptoms: Clonidine can also be employed to alleviate withdrawal symptoms from opioids and alcohol .

Clonidine interacts with various substances that can potentiate its effects or lead to adverse reactions:

  • Central Nervous System Depressants: Alcohol and other sedatives may enhance the sedative effects of clonidine, leading to increased risk of respiratory depression or profound sedation .
  • Other Antihypertensives: When used concurrently with other antihypertensive medications, clonidine may lead to additive hypotensive effects and should be monitored closely .
  • Adverse Effects: Common side effects include dry mouth, drowsiness, dizziness, and constipation. These effects are dose-dependent and may vary among individuals .

Clonidine shares similarities with several other compounds that act on adrenergic receptors or have antihypertensive properties. Here are some notable comparisons:

CompoundMechanism of ActionUnique Features
GuanfacineAlpha-2 adrenergic agonistLonger half-life; primarily used for ADHD
MethyldopaCentral alpha-2 adrenergic agonistProdrug; metabolized to alpha-methyl norepinephrine
DexmedetomidineSelective alpha-2 adrenergic agonistPrimarily used for sedation in intensive care
TizanidineAlpha-2 adrenergic agonist; muscle relaxantPrimarily used for muscle spasticity

Clonidine's unique characteristic lies in its dual role as both an antihypertensive agent and a treatment option for neurological conditions like ADHD and pain management. Its ability to penetrate the central nervous system effectively distinguishes it from other similar compounds that may not have such broad applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

264.994030 g/mol

Monoisotopic Mass

264.994030 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W76I6XXF06

Related CAS

4205-90-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (93.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sedation

Pharmacology

Clonidine Hydrochloride is the hydrochloride salt form of clonidine, an imidazoline derivate and centrally-acting alpha-adrenergic agonist as well as antagonist with antihypertensive activity. Clonidine hydrochloride binds to and stimulates central alpha-2 adrenergic receptors, thereby decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature. The reduction in sympathetic outflow, leads to decreased peripheral vascular resistance, decreased blood pressure, and decreased heart rate.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

4205-91-8

Wikipedia

Clonidine hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Sulheim D, Fagermoen E, Winger A, Andersen AM, Godang K, Müller F, Rowe PC, Saul JP, Skovlund E, Øie MG, Wyller VB. Disease mechanisms and clonidine treatment in adolescent chronic fatigue syndrome: a combined cross-sectional and randomized clinical trial. JAMA Pediatr. 2014 Apr;168(4):351-60. doi: 10.1001/jamapediatrics.2013.4647. PubMed PMID: 24493300.
2: de Goede AL, Boedhram RR, Eckhardt M, Hanff LM, Koch BC, Vermaat CH, Vermes A. Development and validation of a paediatric oral formulation of clonidine hydrochloride. Int J Pharm. 2012 Aug 20;433(1-2):119-20. doi: 10.1016/j.ijpharm.2012.04.055. Epub 2012 May 9. PubMed PMID: 22580108.
3: Jellinge ME, Petersen RH. [Clonidine can reduce opioid medication during post-operative pain]. Ugeskr Laeger. 2015 Nov 30;177(49):V05150415. Review. Danish. PubMed PMID: 26651552.
4: Xu B, Wang Y, Zhu H. Mini-tablet combination for sustained release of clonidine hydrochloride and hydrochlorothiazide: Preparation and pharmacokinetics in beagle dogs. Pharmazie. 2016 Feb;71(2):76-83. PubMed PMID: 27004371.
5: Levinson ML, Johnson CE. Stability of an extemporaneously compounded clonidine hydrochloride oral liquid. Am J Hosp Pharm. 1992 Jan;49(1):122-5. PubMed PMID: 1570852.
6: Shimmura M, Kawamura N, Tateishi T, Shigeto H, Murai H, Kira J. [A case of paroxysmal sympathetic storm after acute disseminated encephalomyelitis and hypoxic encephalopathy responding to clonidine hydrochloride]. Rinsho Shinkeigaku. 2016;56(2):108-11. doi: 10.5692/clinicalneurol.cn-000793. Epub 2016 Jan 9. Japanese. PubMed PMID: 26754594.
7: Jain R, Segal S, Kollins SH, Khayrallah M. Clonidine extended-release tablets for pediatric patients with attention-deficit/hyperactivity disorder. J Am Acad Child Adolesc Psychiatry. 2011 Feb;50(2):171-9. doi: 10.1016/j.jaac.2010.11.005. PubMed PMID: 21241954.
8: Khan LG, Razvi N, Anjum F, Siddiqui SA, Ghayas S. Effects of various excipients on tizanidine hydrochloride tablets prepared by direct compression. Pak J Pharm Sci. 2014 Sep;27(5):1249-54. PubMed PMID: 25176379.
9: Bekö SL, Thoms SD, Schmidt MU, Bolte M. Tizanidine and tizanidine hydrochloride: on the correct tautomeric form of tizanidine. Acta Crystallogr C. 2012 Jan;68(Pt 1):o28-32. doi: 10.1107/S0108270111052012. Epub 2011 Dec 9. PubMed PMID: 22223284.
10: Sumiya K, Baba Y, Inomata S, Toyooka H, Kohda Y. [Preparation and clinical evaluation of orally-disintegrating clonidine hydrochloride tablets for preanesthetic medication]. Yakugaku Zasshi. 2000 Jul;120(7):652-6. Japanese. PubMed PMID: 10920719.
11: Wulf H, Gleim M, Mignat C. The stability of mixtures of morphine hydrochloride, bupivacaine hydrochloride, and clonidine hydrochloride in portable pump reservoirs for the management of chronic pain syndromes. J Pain Symptom Manage. 1994 Jul;9(5):308-11. PubMed PMID: 7963782.
12: Datey KK, Bhagat SJ, Goyal BK, Mishra SJ, Kapadia NM, Rajlaxmi BN. Clonidine hydrochloride (catapres) in the management of hypertension. Indian J Chest Dis. 1975 Oct;17(4):158-65. PubMed PMID: 1218938.
13: Li F, McMahon C, Li F, Zulkoski J. LC-MS/MS sensitivity enhancement using 2D-SCX/RPLC and its application in the assessment of pharmacokinetics of clonidine in dried blood spots. Bioanalysis. 2011 Jul;3(14):1577-86. doi: 10.4155/bio.11.119. PubMed PMID: 21756091.
14: Kollins SH, Jain R, Brams M, Segal S, Findling RL, Wigal SB, Khayrallah M. Clonidine extended-release tablets as add-on therapy to psychostimulants in children and adolescents with ADHD. Pediatrics. 2011 Jun;127(6):e1406-13. doi: 10.1542/peds.2010-1260. Epub 2011 May 9. PubMed PMID: 21555501; PubMed Central PMCID: PMC3387872.
15: Croxtall JD. Clonidine extended-release: in attention-deficit hyperactivity disorder. Paediatr Drugs. 2011 Oct 1;13(5):329-36. doi: 10.2165/11208100-000000000-00000. Review. PubMed PMID: 21888447.
16: Sumiya K, Homma M, Watanabe M, Baba Y, Inomata S, Kihara S, Toyooka H, Kohda Y. Sedation and plasma concentration of clonidine hydrochloride for pre-anesthetic medication in pediatric surgery. Biol Pharm Bull. 2003 Apr;26(4):421-3. PubMed PMID: 12673018.
17: Houston MC. Clonidine hydrochloride. South Med J. 1982 Jun;75(6):713-9. Review. PubMed PMID: 7046065.
18: Landis GA, Zimmet SM. Arterial thrombosis with combined clonidine hydrochloride and propranolol hydrochloride therapy. Arch Intern Med. 1980 Jan;140(1):135. PubMed PMID: 7352793.
19: Walters SM, Stonys DB. Determination of chlorthalidone and clonidine hydrochloride in tablets by HPLC. J Chromatogr Sci. 1983 Jan;21(1):43-5. PubMed PMID: 6833444.
20: Marinkovic M, Newfield RS. Self-limiting hematuria following growth hormone provocative testing with arginine hydrochloride. J Pediatr Endocrinol Metab. 2012;25(7-8):791-3. PubMed PMID: 23155712.

Explore Compound Types